Avapritinib

描述

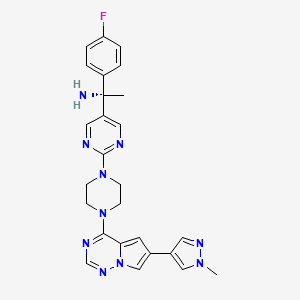

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYRIWUZIJHQKQ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027935 | |

| Record name | Avapritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703793-34-3 | |

| Record name | Avapritinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avapritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avapritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVAPRITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avapritinib's Inhibition of KIT and PDGFRA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Avapritinib (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor that has demonstrated significant clinical activity against cancers driven by specific mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory profile against various KIT and PDGFRA mutations, and detailed methodologies for key experimental procedures used in its preclinical and clinical evaluation.

Core Mechanism of Action

This compound is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase domain. This is particularly significant for its activity against activation loop mutations, such as KIT D816V and PDGFRA D842V, which stabilize the active state of the kinase. By binding to the ATP-binding pocket of the active kinase, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling that drives tumor growth and proliferation.[1]

Data Presentation

Table 1: this compound In Vitro Inhibitory Activity (IC50)

| Target Kinase/Mutation | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Autophosphorylation Assay | Cell Line |

| KIT | |||

| KIT D816V | 0.27[2][3] | 4[4] | HMC-1.2[4] |

| KIT N822K | - | 40[4] | Kasumi-1[4] |

| KIT V560G/D816V | - | - | HMC-1.2[5] |

| KIT Exon 11/17 (V560V/D816V) | <2[2] | - | - |

| Wild-Type KIT | - | 192[3] | - |

| PDGFRA | |||

| PDGFRA D842V | 0.24[2][3][6][7] | 30 | - |

| Other | |||

| VEGFR-2 | >150-fold less potent than KIT D816V[2] | - | - |

| SRC | >150-fold less potent than KIT D816V[2] | - | - |

| FLT3 | >150-fold less potent than KIT D816V[2] | - | - |

Table 2: Clinical Efficacy of this compound in Gastrointestinal Stromal Tumors (GIST)

| Clinical Trial | Patient Population | Line of Therapy | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| NAVIGATOR (Phase 1) | PDGFRA Exon 18 Mutant GIST | 1L+ | 86%[8] | Not Reached | 11.4 months (with dose modification)[8] |

| PDGFRA D842V Mutant GIST | 1L+ | 88%[3] | - | - | |

| KIT-Mutant GIST | 4L+ | 22%[8] | - | 7.2 months (without dose modification)[8] | |

| VOYAGER (Phase 3) | Unresectable/Metastatic GIST | 3rd or 4th Line | Did not show superiority over regorafenib | - | - |

Table 3: Clinical Efficacy of this compound in Advanced Systemic Mastocytosis (AdvSM)

| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) | Median Duration of Response (DOR) | Median Overall Survival (OS) |

| EXPLORER (Phase 1) & PATHFINDER (Phase 2) Pooled Analysis | Previously Treated AdvSM | 71%[9] | 19%[9] | Not Reached[9] | Not Reached (median follow-up 17.7 months)[9] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Simplified KIT Signaling Pathway and this compound Inhibition.

Caption: Simplified PDGFRA Signaling Pathway and this compound Inhibition.

Experimental Workflows

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Caption: Workflow for Cell-Based Proliferation and Phosphorylation Assays.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of this compound against a target kinase.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration.

-

Kinase Solution: Dilute the recombinant target kinase (e.g., KIT D816V) in kinase buffer to a concentration twice the desired final concentration.

-

Substrate Solution: Prepare the appropriate kinase substrate in kinase buffer.

-

This compound Dilutions: Perform serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.

2. Kinase Reaction:

-

Add 5 µL of the kinase solution to the wells of a 384-well plate.

-

Add 2.5 µL of this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Add 2.5 µL of the substrate solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

-

Equilibrate the plate to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines harboring KIT or PDGFRA mutations.

1. Cell Culture and Seeding:

-

Culture mutant cell lines (e.g., HMC-1.2 [KIT V560G, D816V], Kasumi-1 [KIT N822K]) in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight to allow for cell attachment.

2. Treatment with this compound:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

3. Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence of the treated wells to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

Western Blot Analysis of Kinase Phosphorylation

This protocol is for detecting the inhibition of KIT or PDGFRA autophosphorylation and downstream signaling pathways by this compound.

1. Cell Lysis and Protein Quantification:

-

Seed and treat cells with this compound as described in the cell-based proliferation assay protocol for a shorter duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a GIST PDX model.[10][11]

1. Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NMRI nu/nu).[10]

-

Surgically implant tumor fragments from a GIST patient with a known KIT or PDGFRA mutation subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 1% Tween 80).

-

Administer this compound or vehicle control daily by oral gavage at the desired dose (e.g., 10-100 mg/kg).[10][12]

3. Tumor Growth Measurement and Monitoring:

-

Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

4. Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Perform western blot analysis on tumor lysates to assess the inhibition of KIT/PDGFRA signaling.

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the specific conditions for their experimental setup.

References

- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 2. Portico [access.portico.org]

- 3. This compound for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 5. Antineoplastic efficacy profiles of this compound and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EPCT-05. A PHASE 1/2 STUDY OF this compound FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimal this compound Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of this compound in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Robust Activity of this compound, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Robust Activity of this compound, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]

- 12. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]

Avapritinib: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avapritinib, marketed under the brand name Ayvakit, is a potent and selective tyrosine kinase inhibitor developed by Blueprint Medicines. It targets specific gain-of-function mutations in the KIT proto-oncogene (KIT) and platelet-derived growth factor receptor alpha (PDGFRA) genes, which are key drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] this compound's mechanism of action involves binding to the ATP-binding pocket of these mutant kinases, thereby inhibiting their enzymatic activity and blocking downstream signaling pathways essential for cell proliferation and survival.[1] This technical guide provides an in-depth overview of the chemical structure of this compound and a detailed account of its chemical synthesis, including experimental protocols and quantitative data.

Chemical Structure

This compound is a small molecule with the chemical formula C₂₆H₂₇FN₁₀. Its IUPAC name is (1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine. The molecule has a molecular weight of 498.56 g/mol and features a stereocenter at the carbon atom bearing the amine and the 4-fluorophenyl group, with the active enantiomer being the (S)-isomer.

| Property | Value |

| Molecular Formula | C₂₆H₂₇FN₁₀ |

| Molecular Weight | 498.56 g/mol |

| IUPAC Name | (1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine |

| CAS Number | 1703793-34-3 |

| SMILES | C--INVALID-LINK--(c2cnc(nc2)N3CCN(CC3)c4c5cc(cn5ncn4)-c6cnn(C)c6)N |

| InChI Key | DWYRIWUZIJHQKQ-SANMLTNESA-N |

Mechanism of Action: KIT and PDGFRA Signaling Inhibition

This compound is designed to inhibit constitutively active mutant forms of KIT and PDGFRA kinases. In certain cancers, mutations in these receptors lead to uncontrolled cell growth and proliferation. This compound blocks the autophosphorylation of these mutant kinases, which in turn inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This disruption of aberrant signaling induces apoptosis and reduces the proliferation of cancer cells harboring these specific mutations.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of two key heterocyclic fragments, which are then coupled and further elaborated to yield the final active pharmaceutical ingredient. Several synthetic routes have been reported in the literature and patents. Below is a detailed description of a representative synthetic pathway.

The synthesis can be broadly divided into two main parts: the preparation of the chiral amine intermediate and the synthesis of the pyrrolo[2,1-f][1][3][4]triazine core, followed by their coupling.

Part 1: Synthesis of the Chiral Amine Intermediate

One synthetic approach to the chiral amine intermediate involves the use of Ellman's auxiliary for stereoselective addition to a ketone precursor.

Experimental Protocol: Synthesis of the Chiral Amine Intermediate

-

Preparation of Ester (204): Pyrimidyl chloride (202) is reacted with a suitable piperazine derivative (203) via nucleophilic aromatic substitution to yield the corresponding ester (204).[4]

-

Saponification to Acid (205): The ester (204) is saponified using a base such as sodium hydroxide in a mixture of solvents like THF, methanol, and water to afford the carboxylic acid (205).[4][5]

-

Formation of Weinreb Amide (206): The carboxylic acid (205) is activated and reacted with N,O-dimethylhydroxylamine to form the Weinreb amide (206).[4][5]

-

Grignard Reaction to Ketone (208): The Weinreb amide (206) is treated with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to produce the ketone (208).[4][5]

-

Chiral Induction (211): The ketone (208) is reacted with (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) to form a sulfinyl imine, which then undergoes a diastereoselective addition of methylmagnesium chloride. This reaction yields a mixture of diastereomeric sulfinamides, from which the desired diastereomer (211) is isolated by crystallization.[4]

-

Deprotection to Amine (212): The sulfinamide (211) is treated with a strong acid, such as hydrochloric acid in dioxane or ethanol, to remove the sulfinyl group and any other protecting groups, yielding the enantiopure amine hydrochloride salt (212).[4]

| Step | Product | Yield | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

| 5 | Sulfinamide Adduct (211) | Moderate | 94% de |

| Chiral Resolution (alternative) | Diastereomeric salt | 94.6% | 98.6% ee |

Note: An alternative to diastereoselective synthesis is the resolution of a racemic amine intermediate using a chiral resolving agent like L-dibenzoyltartaric acid (L-DBTA), as described in some patents.[6]

Part 2: Synthesis of the Pyrrolo[2,1-f][1][3][4]triazine Core and Final Coupling

The second key intermediate is a substituted pyrrolo[2,1-f][1][3][4]triazine.

Experimental Protocol: Synthesis of 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazine (X)

-

Bromination and Cyclization: A suitable pyrrole precursor is brominated and then cyclized with an appropriate hydrazine derivative to form a 6-bromopyrrolo[2,1-f][1][3][4]triazin-4-one intermediate.[5]

-

Suzuki Coupling: This intermediate undergoes a Suzuki coupling reaction with a 1-methylpyrazole boronate ester in the presence of a palladium catalyst and a base to introduce the methylpyrazole moiety.[4][5]

-

Chlorination: The resulting triazinone is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the activated chloro-intermediate (X).[4][5]

Final Coupling to form this compound

-

Nucleophilic Aromatic Substitution: The enantiopure amine hydrochloride salt (212) is neutralized and then reacted with the chloro-pyrrolo-triazine intermediate (X) in a solvent such as dichloromethane or dioxane, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]

-

Purification: The crude product is purified by methods such as column chromatography or recrystallization to afford this compound in high purity.

Detailed Protocol for the Final Coupling Step

-

To a solution of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazine (180 mg, 0.770 mmol) and (4-fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride (265 mg, 0.821 mmol) in 1,4-dioxane (4 mL) is added DIPEA (0.40 mL, 2.290 mmol).

-

The reaction mixture is stirred at room temperature for 18 hours.

-

Upon completion, the reaction is worked up by adding saturated ammonium chloride solution and extracting the product into dichloromethane.

-

The combined organic layers are dried, filtered, and concentrated.

-

The residue is purified by MPLC (25-100% EtOAc-DCM) to yield the coupled product.

Note: This specific protocol from a patent example leads to a ketone precursor of this compound, which is then further processed as described in Part 1 (steps 5 and 6) to yield this compound.

Conclusion

This compound represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with specific KIT and PDGFRA mutations. Its chemical synthesis is a complex but well-defined process, achievable through various reported routes that allow for the stereoselective construction of the final molecule. The detailed understanding of its structure, mechanism of action, and synthesis is crucial for ongoing research, development of next-generation inhibitors, and the manufacturing of this life-saving medication.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 4. Synthesis of Avapritinib_Chemicalbook [chemicalbook.com]

- 5. Portico [access.portico.org]

- 6. CN110938077A - Method for synthesizing this compound - Google Patents [patents.google.com]

Avapritinib Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of avapritinib, a potent and selective inhibitor of KIT and PDGFRA kinases. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data.

Introduction

This compound is a tyrosine kinase inhibitor developed for the treatment of cancers driven by mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes, such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is crucial for interpreting efficacy and toxicology studies and for predicting its pharmacokinetic profile in humans.

Quantitative Pharmacokinetic Data

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Rats

| Parameter | Value (Mean ± SD) |

| Dose | 30 mg/kg |

| Cmax (Maximum Plasma Concentration) | 3161.31 ± 710.32 ng/mL |

| Tmax (Time to Maximum Concentration) | 5.50 ± 1.76 h |

| t1/2 (Elimination Half-life) | 8.43 ± 1.68 h |

| AUC (Area Under the Curve) | Data not available |

Data sourced from a study in Sprague-Dawley rats.

Table 2: Summary of this compound Toxicology Studies in Mice and Dogs

| Species | Dose Levels | Key Observations | Pharmacokinetic Data |

| Mouse | 10, 30, 100 mg/kg/day (in PDX models) | Dose-dependent tumor growth inhibition. Yellowish skin discoloration at 100 mg/kg.[3] | Not Reported |

| Dog | Not specified | Tremors and hemorrhage in the brain and spinal cord were observed in repeat-dose toxicology studies. | Not Reported |

Experimental Protocols

Rat Pharmacokinetic Study Methodology

The pharmacokinetic parameters of this compound in rats were determined following a single oral gavage administration.

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single oral dose of 30 mg/kg this compound was administered.

-

Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Instrumentation: Waters Acquity UPLC system coupled with a tandem mass spectrometer.

-

Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.40 mL/min.

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The ion transitions were m/z 499.10 → 482.09 for this compound and m/z 494.30 → 394.20 for the internal standard (imatinib).

-

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and t1/2.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a potent inhibitor of mutant KIT and PDGFRA kinases, which are key drivers in certain cancers.[4][5] By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.[1][6]

This compound inhibits mutant KIT and PDGFRA signaling pathways.

Experimental Workflow for a Typical Animal Pharmacokinetic Study

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in an animal model, based on the described rat study.[7]

Workflow for a preclinical pharmacokinetic study.

Metabolism and Drug Interactions

In vitro studies have shown that this compound is primarily metabolized by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C9.[8] Consequently, co-administration with strong or moderate inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of this compound, potentially impacting its efficacy and safety profile.[4][9]

Conclusion

The available preclinical data, primarily from rat studies, indicate that this compound exhibits pharmacokinetic properties that support its clinical development. Further studies in other animal models would provide a more complete understanding of its interspecies pharmacokinetic variability. This guide summarizes the core publicly available information on the preclinical pharmacokinetics of this compound to aid researchers and drug development professionals in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and Safety of this compound in Treating Unresectable or Metastatic Gastrointestinal Stromal Tumors: A Phase I/II, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 4. drugs.com [drugs.com]

- 5. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 6. bccancer.bc.ca [bccancer.bc.ca]

- 7. Ayvakit (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Avapritinib's Binding Affinity to KIT D816V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of Avapritinib against the KIT D816V mutation, a key driver in systemic mastocytosis (SM). This compound is a potent and selective tyrosine kinase inhibitor designed to target this specific mutation, offering a targeted therapeutic approach for patients.[1][2] This document compiles quantitative binding data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in this field.

Quantitative Binding Affinity and Inhibitory Activity of this compound against KIT D816V

This compound has demonstrated potent and selective inhibition of the KIT D816V mutation in a variety of preclinical assays. The following table summarizes the key quantitative data from biochemical and cellular studies, providing a comparative overview of its activity.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Biochemical Kinase Assay | KIT D816V | Recombinant Enzyme | 0.27 nM | [3][4][5] |

| Cellular Autophosphorylation Assay | KIT D816V | HMC-1.2 (human mast cell leukemia) | 4 nM | [6][7] |

| Cellular Autophosphorylation Assay | KIT D814Y (murine equivalent of D816V) | P815 (murine mastocytoma) | 22 nM | |

| Cellular Proliferation Assay | KIT V560G + D816V | HMC-1.2 | 0.1 - 0.25 µM | [8] |

| Cellular Proliferation Assay | KIT D816V | ROSAKIT D816V | 1 - 5 µM | [8] |

| Cellular Autophosphorylation Assay | KIT D816V | Ba/F3 cells | 10 nM | [9] |

Mechanism of Action: Targeting the Constitutively Active KIT D816V Receptor

The KIT D816V mutation results in a constitutively active receptor tyrosine kinase, leading to ligand-independent signaling and uncontrolled mast cell proliferation.[6] this compound is a Type I inhibitor that binds to the active conformation of the KIT kinase domain, specifically targeting the ATP-binding pocket. This action prevents autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

KIT D816V Signaling and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of binding affinity data. Below are descriptions of the key assays used to characterize the interaction between this compound and KIT D816V, based on available information.

Biochemical Kinase Assays

Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against the purified KIT D816V kinase domain.

General Methodology:

-

Enzyme and Substrate Preparation: Recombinant human KIT D816V protein is used as the enzyme source. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplates.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The KIT D816V enzyme is incubated with the substrate in the presence of varying concentrations of this compound and ATP to initiate the phosphorylation reaction.

-

Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, which is in turn linked to a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Autophosphorylation Assays

Cellular assays measure the ability of a compound to inhibit the kinase activity within a cellular context, providing insights into cell permeability and target engagement.

Objective: To determine the IC50 of this compound for the inhibition of KIT D816V autophosphorylation in living cells.

General Methodology:

-

Cell Culture: A cell line endogenously expressing or engineered to express the KIT D816V mutation (e.g., HMC-1.2, P815, or Ba/F3 cells) is cultured under standard conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period.

-

Cell Lysis: After treatment, cells are lysed to release cellular proteins.

-

Detection of Phospho-KIT: The level of phosphorylated KIT is measured, typically by Western blot or ELISA, using an antibody specific for the phosphorylated form of KIT. Total KIT levels are also measured as a loading control.

-

Data Analysis: The ratio of phosphorylated KIT to total KIT is calculated for each this compound concentration. These values are then plotted against the drug concentration to determine the IC50.

References

- 1. Portico [access.portico.org]

- 2. This compound for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ce.mayo.edu [ce.mayo.edu]

- 5. ayvakit.com [ayvakit.com]

- 6. Antineoplastic efficacy profiles of this compound and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound treatment of aggressive systemic mastocytosis with a novel KIT exon 17 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting kinases with precision - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound treatment of aggressive systemic mastocytosis with a novel KIT exon 17 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Avapritinib's Kinase Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avapritinib (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of cancers driven by specific mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's kinase selectivity. We will explore its unique binding mode, the specific interactions that drive its high affinity for mutant kinases, and the mechanisms of both primary and acquired resistance. This document will also present a compilation of quantitative data on its inhibitory activity and detail the experimental methodologies used to elucidate its mechanism of action.

Introduction: The Challenge of Kinase Selectivity in Cancer Therapy

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a common driver of oncogenesis. While TKIs have revolutionized the treatment of many cancers, achieving selectivity for the target kinase while minimizing off-target effects remains a significant challenge. This compound was specifically designed to target activation loop mutations in KIT and PDGFRA, which are notoriously resistant to conventional TKIs.[1][2] This guide delves into the structural features that enable this compound to achieve its remarkable selectivity and potency.

Mechanism of Action: A Type I Inhibitor Targeting the Active Conformation

This compound is classified as a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase.[1][3] This is a key differentiator from Type II inhibitors, such as imatinib, which bind to the inactive, "DFG-out" conformation of the kinase.[1][3] Activating mutations in the activation loop, such as KIT D816V and PDGFRA D842V, destabilize the inactive state and favor the active, "DFG-in" conformation.[1][3] This conformational preference renders them insensitive to Type II inhibitors. This compound's ability to target the active conformation is therefore central to its efficacy against these specific mutants.[3]

Recent structural studies have further refined this classification, suggesting this compound is more accurately described as a Type 1.5 inhibitor.[4] This is due to its binding to a "DFG-in" but "αC-helix-out" conformation, highlighting a nuanced interaction with the kinase domain.[4]

Key Structural Interactions

Crystal structures of this compound in complex with KIT and PDGFRA have revealed the precise molecular interactions that govern its binding and selectivity.[4] this compound docks into the ATP-binding pocket and forms critical hydrogen bonds with the hinge region of the kinase.[4]

A pivotal discovery is the identification of a "Gα-pocket," a sub-pocket within the kinase domain that is uniquely engaged by this compound.[4][5] This interaction is thought to significantly contribute to its high potency and selectivity.[4] The piperazine moiety of this compound plays a crucial role in orienting the molecule to enable optimal interaction with both the hinge region and this newly identified Gα-pocket.[4]

Quantitative Analysis of this compound's Kinase Inhibition

The selectivity of this compound is quantitatively demonstrated by its differential inhibitory activity against a wide range of kinases. The following tables summarize key biochemical and cellular inhibition data.

| Kinase Target | Mutation | Biochemical IC50 (nM) | Reference(s) |

| KIT | D816V | 0.27 | [3][6][7] |

| PDGFRA | D842V | 0.24 | [3][6][7] |

| KIT | Wild-Type | - | [8] |

| PDGFRB | Wild-Type | - | [9] |

| CSFR1 | Wild-Type | - | [9] |

| VEGFR-2 | Wild-Type | >150-fold less potent than KIT D816V | [8] |

| SRC | Wild-Type | >150-fold less potent than KIT D816V | [8] |

| FLT3 | Wild-Type | >150-fold less potent than KIT D816V | [8] |

Table 1: Biochemical Inhibitory Activity of this compound against Various Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase's enzymatic activity in a biochemical assay.

| Cell Line | Target Kinase (Mutation) | Cellular IC50 (nM) | Assay Type | Reference(s) |

| HMC1.2 | KIT (D816V) | 4 | Autophosphorylation | [6] |

| P815 | KIT (D816V) | 22 | Autophosphorylation | [6] |

| Kasumi-1 | KIT (N822K) | 40 | Autophosphorylation | [6] |

| Engineered CHO cells | PDGFRA (D842V) | 30 | Autophosphorylation | [8][9] |

| Kasumi-1 | KIT (N822K) | 75 | Proliferation (MTS) | [6] |

| Ba/F3 | KIT (D816V) | 8 | Proliferation (MTS) | [10] |

| Ba/F3 | PDGFRA (V561D/D842V) | 10 | Proliferation (MTS) | [10] |

Table 2: Cellular Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase's autophosphorylation or cellular proliferation in a cell-based assay.

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop, primarily through the acquisition of secondary mutations within the kinase domain.[11] These mutations typically function by sterically hindering the binding of this compound to the ATP-binding pocket.[5][12]

Acquired Resistance Mutations

| Kinase | Resistance Mutation | Location | Mechanism of Resistance | Reference(s) |

| KIT | T670I | Gatekeeper Residue | Increased hydrophobicity leads to rigidification of the N-terminal lobe and movement of the P-loop into the this compound binding pocket. | [13] |

| PDGFRA | V658A | Kinase Domain | Alters the hydrophobic properties of the binding cleft, reducing binding affinity. | [11][12] |

| PDGFRA | G680R | Solvent Front | Sterically interferes with this compound binding. | [11][12] |

| PDGFRA | N659K | Kinase Domain | Interferes with this compound binding. | [11] |

| PDGFRA | Y676C | Kinase Domain | Interferes with this compound binding. | [11] |

Table 3: Common Acquired Resistance Mutations to this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the kinase selectivity and mechanism of action of this compound.

KINOMEscan™ Profiling

Principle: KINOMEscan™ is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The assay utilizes DNA-tagged kinases and an immobilized ligand that binds to the ATP-binding site. A test compound is added, and its ability to compete with the immobilized ligand for binding to the kinase is measured by quantitative PCR of the DNA tag. The output is a measure of the dissociation constant (Kd), indicating the binding affinity of the compound for each kinase.

Methodology Overview:

-

A library of human kinases, each tagged with a unique DNA identifier, is utilized.

-

Each kinase is incubated with the test compound (this compound) at a range of concentrations.

-

The kinase-compound mixture is then applied to a solid support matrix functionalized with a broad-spectrum kinase inhibitor.

-

Kinases that are not bound to the test compound will bind to the immobilized inhibitor.

-

Unbound components are washed away.

-

The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

-

The results are expressed as a percentage of the control (DMSO) and are used to determine the Kd values.

In Vitro Kinase Inhibition Assay (Biochemical IC50)

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The transfer of a phosphate group from ATP to a substrate peptide is quantified, typically using a radioactive isotope or a fluorescence-based method.

Methodology Overview:

-

Purified recombinant kinase (e.g., KIT D816V, PDGFRA D842V) is prepared.

-

The kinase is incubated with a substrate peptide and varying concentrations of this compound in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP, often labeled with ³³P (gamma-³³P-ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a filter-binding method.[6]

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cell-Based Autophosphorylation Assay (Cellular IC50)

Principle: This assay assesses the ability of a compound to inhibit the autophosphorylation of a target kinase within a cellular context. Cells expressing the kinase of interest are treated with the compound, and the phosphorylation status of the kinase is determined, typically by Western blotting.

Methodology Overview:

-

Cells endogenously expressing or engineered to overexpress the target kinase (e.g., HMC1.2 for KIT D816V, engineered CHO cells for PDGFRA D842V) are cultured.[6][9]

-

Cells are treated with a range of concentrations of this compound for a specified duration.

-

Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-KIT).

-

A second primary antibody for the total amount of the target kinase is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total kinase is calculated to determine the IC50 value.

Cell Proliferation Assay (GI50)

Principle: This assay measures the effect of a compound on the proliferation and viability of cancer cells. A common method is the MTS assay, which measures the metabolic activity of the cells as an indicator of cell number.

Methodology Overview:

-

Cells (e.g., Ba/F3 cells transfected with specific kinase mutants) are seeded in 96-well plates at a predetermined density.[10]

-

The cells are allowed to adhere and grow for a short period.

-

The cells are then treated with a serial dilution of this compound for a defined incubation period (e.g., 72 hours).[10]

-

At the end of the incubation, an MTS reagent is added to each well.

-

The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The absorbance values are proportional to the number of viable cells.

-

The concentration of this compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curve.

X-Ray Crystallography

Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule. By crystallizing a protein in complex with a ligand and diffracting X-rays through the crystal, the electron density of the molecule can be mapped, and a detailed structural model can be built.

Methodology Overview:

-

Protein Expression and Purification: The target kinase domain (e.g., of KIT or PDGFRA) is expressed, often in a recombinant system like insect or bacterial cells, and purified to high homogeneity.

-

Crystallization: The purified protein is mixed with this compound, and crystallization is attempted by screening a wide range of conditions (e.g., precipitants, pH, temperature) using techniques like vapor diffusion.

-

X-ray Diffraction: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

-

Data Collection and Processing: The diffraction pattern is recorded on a detector, and the data are processed to determine the unit cell dimensions and the intensities of the diffracted spots.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined (often using molecular replacement with a known similar structure), and an initial electron density map is calculated. A model of the protein-ligand complex is built into the electron density and refined to best fit the experimental data.

-

Structural Analysis: The final, refined structure provides detailed insights into the binding mode of this compound, including specific hydrogen bonds, hydrophobic interactions, and conformational changes in the protein.

Visualizing Key Pathways and Workflows

Signaling Pathways

Caption: Simplified signaling cascade initiated by KIT/PDGFRA activation and inhibited by this compound.

Experimental Workflows

Caption: Workflow for determining the cellular IC50 of this compound by Western blot.

Conclusion

The selectivity of this compound for specific mutants of KIT and PDGFRA is a result of its unique ability to bind to the active conformation of these kinases, a feature that distinguishes it from many other TKIs. The detailed structural understanding of its interaction with the kinase domain, including the engagement of a novel Gα-pocket, provides a clear rationale for its high potency and selectivity. While acquired resistance through secondary mutations remains a clinical challenge, the continued elucidation of these resistance mechanisms at a structural level will be instrumental in the development of next-generation inhibitors to overcome this obstacle. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel kinase inhibitors.

References

- 1. This compound—a therapeutic breakthrough for PDGFRA D842V mutated gastrointestinal stromal tumors - Roets - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 2. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 3. Targeting kinases with precision - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-based SAR studies unveil a binding pocket in KIT and PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Portico [access.portico.org]

- 9. ClinPGx [clinpgx.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ATP-competitive inhibitors midostaurin and this compound have distinct resistance profiles in exon 17-mutant KIT - PMC [pmc.ncbi.nlm.nih.gov]

Avapritinib in Systemic Mastocytosis: A Technical Guide

Introduction

Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the abnormal proliferation and accumulation of mast cells in various organs.[1][2] In over 90-95% of cases, SM is driven by a gain-of-function mutation in the KIT proto-oncogene, specifically the D816V substitution in exon 17.[1][2][3][4] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting uncontrolled mast cell growth and survival.[5][6] Avapritinib is a potent and highly selective tyrosine kinase inhibitor designed to target the KIT D816V mutation, representing a significant advancement in the precision treatment of this disease.[4][6][7][8] This guide provides a detailed overview of this compound's mechanism of action, clinical efficacy, and the experimental protocols from key clinical trials.

Mechanism of Action

This compound functions as a type I inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.[9] It is specifically designed to bind to the ATP-binding pocket of the active kinase conformation, potently inhibiting the D816V mutant form of KIT.[10] Biochemical assays have demonstrated its high selectivity, with an IC50 of 0.27 nM for KIT D816V.[7] By blocking the constitutive autophosphorylation of the mutant KIT receptor, this compound interrupts the downstream signaling cascades, such as PI3K/AKT and RAS/RAF/MEK/ERK, that are crucial for mast cell proliferation and survival.[6][10] This targeted inhibition leads to a reduction in the overall mast cell burden.[11][12]

Clinical Efficacy in Advanced Systemic Mastocytosis (AdvSM)

The efficacy and safety of this compound in patients with advanced SM (AdvSM), which includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL), were evaluated in the Phase 1 EXPLORER and Phase 2 PATHFINDER trials.[1][4][13][14]

Data Summary: EXPLORER and PATHFINDER Trials

These trials demonstrated robust and durable responses, leading to the FDA approval of this compound for adults with AdvSM.[13][14] A pooled analysis of these studies showed significant reductions in mast cell burden and high overall response rates.[2][13]

Table 1: Overall Response Rate in Advanced SM (Pooled EXPLORER & PATHFINDER Data)

| Response Metric | All Evaluable Patients (n=53)[14] | Previously Treated Patients (n=31)[2] |

|---|---|---|

| Overall Response Rate (ORR) | 57% (95% CI: 42%-70%) | 71% (95% CI: 52%-86%) |

| - Complete Remission (CR/CRh) | 28% | 19% |

| - Partial Remission (PR) | 28% | N/A |

| Median Time to Response | 2.1 months | 2.3 months |

| Median Duration of Response | 38.3 months (95% CI: 19-NE) | Not Reached |

CRh: Complete remission with partial hematologic recovery. Data based on mIWG-MRT-ECNM criteria.[2][14]

Table 2: Reduction in Mast Cell Burden and Hematologic Parameters in Advanced SM

| Parameter | PATHFINDER (n=105)[1] | EXPLORER/PATHFINDER (Pooled, Previously Treated, n=52)[2] |

|---|---|---|

| ≥50% Reduction in Bone Marrow Mast Cells | 83.8% | 89% |

| Elimination of BM Mast Cell Aggregates | 60% | 60% |

| ≥50% Reduction in Serum Tryptase | N/A | 89% |

| ≥50% Reduction in KIT D816V VAF | N/A | 66% |

| Reduction in Bone Marrow Cellularity (Mean) | 85.4% to 66.1% (at Week 8) | N/A |

| Reduction in Bone Marrow Fibrosis | 99% to 92.6% (at Week 8) | N/A |

VAF: Variant Allele Fraction.

Clinical Efficacy in Indolent Systemic Mastocytosis (ISM)

The Phase 2 PIONEER trial evaluated the efficacy of this compound in patients with moderate to severe indolent SM (ISM).[15][16] The study demonstrated that this compound was superior to placebo in reducing symptom burden and objective markers of mast cell activity.[17]

Data Summary: PIONEER Trial

The trial met its primary and all key secondary endpoints at 24 weeks, with benefits deepening over time.[16][18]

Table 3: Efficacy Results in Indolent SM at 24 Weeks (PIONEER Trial)

| Endpoint | This compound (n=141) | Placebo (n=71) | P-value |

|---|---|---|---|

| Mean Change in Total Symptom Score (TSS) | -15.6 points | -9.2 points | 0.003 |

| ≥50% Reduction in Serum Tryptase | 53.9% | 0% | <0.0001 |

| ≥50% Reduction in KIT D816V VAF | 60% (of 106) | N/A | <0.0001 |

| ≥50% Reduction in Bone Marrow Mast Cells | 53% (of 85) | 23% (of 44) | <0.0001 |

TSS was measured using the Indolent SM Symptom Assessment Form (ISM-SAF).[16][19]

Experimental Protocols

EXPLORER (NCT02561988) and PATHFINDER (NCT03580655) Trials

-

Study Design : These were multicenter, open-label, single-arm trials. EXPLORER was a Phase 1 dose-escalation and expansion study, while PATHFINDER was a Phase 2 registration study.[1][2][13][20]

-

Patient Population : Adult patients with a confirmed diagnosis of AdvSM (ASM, SM-AHN, or MCL) according to WHO criteria.[1][21] Key exclusion criteria included platelet counts <50 x 10⁹/L (after a protocol amendment to mitigate bleeding risk) and certain high-risk associated myeloid neoplasms.[2][22]

-

Dosage and Administration : The recommended Phase 2 dose established was 200 mg of this compound administered orally once daily.[1][2][20]

-

Efficacy Endpoints : The primary endpoint was the overall response rate (ORR), adjudicated by a central committee using the modified International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (mIWG-MRT-ECNM) criteria.[2][8][14] Response categories included complete remission (CR), CR with partial hematologic recovery (CRh), partial remission (PR), and clinical improvement (CI).[2]

-

Assessment of Mast Cell Burden :

-

Bone Marrow Biopsy/Aspirate : Performed at screening and subsequent time points (e.g., weeks 8 and 24) to assess mast cell infiltration percentage, morphology, and presence of aggregates.[1]

-

Serum Tryptase : Measured at baseline and throughout the study as a key biomarker of mast cell burden.[2][4]

-

KIT D816V Variant Allele Fraction (VAF) : Quantified in peripheral blood or bone marrow using methods like digital droplet polymerase chain reaction (ddPCR).[2][23]

-

PIONEER (NCT03731260) Trial

-

Study Design : A three-part study. Part 2, the registrational portion, was a randomized, double-blind, placebo-controlled trial.[15][16]

-

Patient Population : Adult patients with moderate to severe ISM, defined by a Total Symptom Score (TSS) of ≥28 on the ISM-Symptom Assessment Form (ISM-SAF).[19]

-

Dosage and Administration : Patients were randomized 2:1 to receive either this compound 25 mg once daily plus best supportive care (BSC) or placebo plus BSC.[16][17]

-

Efficacy Endpoints : The primary endpoint was the mean change in TSS from baseline to week 24.[16][17] Key secondary endpoints included the proportion of patients with ≥50% reduction in serum tryptase, KIT D816V VAF, and bone marrow mast cells, as well as quality of life measures.[17][19]

Safety Profile

This compound has a manageable safety profile. In clinical trials for both advanced and indolent SM, most adverse events (AEs) were Grade 1 or 2.[25][26]

Table 4: Common Treatment-Emergent Adverse Events (All Grades, ≥15%)

| Adverse Event | Advanced SM (EXPLORER)[25] | Indolent SM (PIONEER) |

|---|---|---|

| Periorbital Edema | >15% | Reported |

| Diarrhea | >15% | Reported |

| Nausea | >15% | Reported |

| Fatigue/Asthenia | >15% | Reported |

| Peripheral Edema | >15% | Reported |

| Vomiting | >15% | Reported |

| Cognitive Effects | >15% | 7.8% (vs 7.0% placebo)[18] |

| Anemia | >10% | N/A |

| Thrombocytopenia | >10% | N/A |

Note: Specific percentages for ISM were not detailed in the provided search results beyond cognitive effects. Intracranial bleeding was identified as a serious risk in early AdvSM studies, particularly in patients with severe thrombocytopenia, leading to protocol amendments excluding patients with platelet counts <50 x 10⁹/L.[20][22][27]

Conclusion

This compound represents a paradigm shift in the treatment of systemic mastocytosis, moving towards a precision medicine approach that targets the primary molecular driver of the disease.[13][14] Through potent and selective inhibition of the KIT D816V mutation, this compound has demonstrated significant and durable clinical efficacy in reducing mast cell burden, alleviating debilitating symptoms, and improving quality of life for patients with both advanced and indolent forms of systemic mastocytosis.[11][15][18][28] The data from the EXPLORER, PATHFINDER, and PIONEER trials establish this compound as a new standard of care and a promising therapeutic option for a broad range of patients with this rare hematologic neoplasm.[1][4][16]

References

- 1. PATHFINDER Study Reveals Potential for this compound to Modify Progression of Advanced Systemic Mastocytosis | Value-Based Cancer Care [valuebasedcancer.com]

- 2. Efficacy and safety of this compound in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. ayvakithcp.com [ayvakithcp.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 8. youtube.com [youtube.com]

- 9. Portico [access.portico.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. This compound reduces symptoms and mast cell burden in systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. targetedonc.com [targetedonc.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. oncologynewscentral.com [oncologynewscentral.com]

- 16. targetedonc.com [targetedonc.com]

- 17. This compound versus Placebo in Indolent Systemic Mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NEJM Evidence Publishes Results from Registrational PIONEER Trial Demonstrating Significant Clinical Benefits of AYVAKIT® (this compound) in Patients with Indolent Systemic Mastocytosis [prnewswire.com]

- 19. ayvakithcp.com [ayvakithcp.com]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 21. blueprintmedicines.com [blueprintmedicines.com]

- 22. youtube.com [youtube.com]

- 23. aimcd.net [aimcd.net]

- 24. blueprintmedicines.com [blueprintmedicines.com]

- 25. blueprintmedicines.com [blueprintmedicines.com]

- 26. Blueprint Medicines Announces Updated Results from Ongoing EXPLORER Clinical Trial of this compound Demonstrating Broad Clinical Activity and Significant Symptom Reductions in Patients with Systemic Mastocytosis - BioSpace [biospace.com]

- 27. Safety and efficacy of this compound in advanced systemic mastocytosis: the phase 1 EXPLORER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound treatment of aggressive systemic mastocytosis with a novel KIT exon 17 mutation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Avapritinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avapritinib (formerly BLU-285) is a potent and selective tyrosine kinase inhibitor (TKI) targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2] Activating mutations in these receptor tyrosine kinases are well-established oncogenic drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[3] this compound was specifically designed as a type I inhibitor that binds to the active conformation of the kinase, enabling it to effectively target a broad spectrum of primary and resistance mutations, including the imatinib-resistant PDGFRA D842V mutation and the KIT D816V mutation, a hallmark of SM.[4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of specific KIT and PDGFRA kinase mutants.[5] Mutations in the activation loop of these kinases, such as KIT D816V and PDGFRA D842V, stabilize the active "DFG-in" conformation, leading to constitutive, ligand-independent kinase activity.[4][6] This persistent signaling drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[6] this compound selectively binds to the ATP-binding pocket of these activated kinases, blocking autophosphorylation and interrupting the aberrant downstream signaling cascades, thereby inhibiting tumor cell growth and inducing apoptosis.[6]

Below is a diagram illustrating the signaling pathways affected by this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Targeting kinases with precision - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Avapritinib In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avapritinib (AYVAKIT™) is a potent and selective tyrosine kinase inhibitor targeting gain-of-function mutations in the KIT proto-oncogene and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1][2] It is particularly effective against the PDGFRA D842V mutation, which confers resistance to other tyrosine kinase inhibitors, and various KIT exon 17 mutations.[1][3][4] These mutations are key drivers in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[1][5] This document provides a comprehensive overview of the in vitro assays used to characterize the activity of this compound, including detailed protocols and data presentation.

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of active KIT and PDGFRA kinases.[6][7] In cancer cells harboring activating mutations in these receptors, such as KIT D816V or PDGFRA D842V, the kinases are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[6][8] By inhibiting the autophosphorylation of these mutant kinases, this compound effectively blocks these downstream signals, inducing apoptosis and inhibiting tumor cell growth.[6][9]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various mutant kinases and cell lines.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| KIT D816V | 0.27[1] |

| PDGFRA D842V | 0.24[1] |

| KIT Exon 17 Mutants | ~0.5[1] |

| PDGFRα D842V | 0.5[4] |

Table 2: Cellular Autophosphorylation Inhibition

| Cell Line | Target Mutant | IC50 (nM) |

| HMC-1.2 | KIT D816V | 4[1] |

| P815 | KIT D816Y | 22[1][4] |

| Kasumi-1 | KIT N822K | 40[1] |

| Ba/F3 | PDGFRA D842V | 30[4][9] |

Table 3: Cell Proliferation Inhibition

| Cell Line | Target Mutant | IC50 (nM) |

| Kasumi-1 | KIT N822K | 75[1] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Materials:

-

Purified recombinant kinase (e.g., KIT D816V, PDGFRA D842V)

-

Kinase substrate (e.g., poly-Glu, Tyr peptide)

-

ATP (Adenosine triphosphate)

-

This compound, serially diluted

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Plate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the detection signal to develop.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.

Materials:

-

Cancer cell lines expressing mutant kinases (e.g., HMC-1.2, P815, Kasumi-1)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

This compound, serially diluted

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Primary antibody against the phosphorylated form of the target kinase (e.g., anti-p-KIT, anti-p-PDGFRA)

-

Primary antibody against the total protein of the target kinase (e.g., anti-KIT, anti-PDGFRA)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorescent dye)

-

-

Western blot or ELISA reagents

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Analyze the phosphorylation status of the target kinase using either Western blot or ELISA.

-

Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.

-

ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for the total and phosphorylated protein.

-

-

Quantify the band intensity (Western blot) or absorbance (ELISA).

-

Normalize the phosphorylated protein signal to the total protein signal.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

References

- 1. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 2. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Myosin light chain kinase inhibition potentiates the anti-tumor effects of this compound in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. ClinPGx [clinpgx.org]

Application Notes and Protocols for Determining Avapritinib IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Avapritinib in various cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor that targets mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] These mutations are key drivers in several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[3][4] this compound is designed to bind to the ATP-binding pocket of the mutant forms of KIT and PDGFRA, thereby inhibiting their kinase activity.[1] This action prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] By blocking these pathways, this compound induces apoptosis and reduces the proliferation of cancer cells harboring these specific mutations.[1] The determination of its IC50 value is a critical step in assessing its potency and in the development of novel anti-cancer therapies.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values of this compound in various cancer cell lines, highlighting its potent activity against cells with specific KIT and PDGFRA mutations.

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Assay Type | Reference |

| HMC-1.2 | Mast Cell Leukemia | KIT D816V | 4 | Autophosphorylation | [2][5] |

| P815 | Mastocytoma | KIT D816Y | 22 | Autophosphorylation | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | KIT N822K | 75 | Cellular Proliferation | [2][5] |

| GIST-T1 | Gastrointestinal Stromal Tumor | KIT V560_L576del (Exon 11) | - | - | |

| GIST430 | Gastrointestinal Stromal Tumor | KIT V560_Y578delinsF (Exon 11) | - | - | |

| GIST48 | Gastrointestinal Stromal Tumor | KIT V560D, D820A (Exon 11, 17) | - | - | |

| Ba/F3 | Pro-B Cell Line | Engineered with PDGFRA D842V | 0.24 | Biochemical | [2] |

| Ba/F3 | Pro-B Cell Line | Engineered with KIT D816V | 0.27 | Biochemical | [2] |

Note: Some IC50 values for specific GIST cell lines were not explicitly found in the provided search results, but these cell lines are commonly used in GIST research.

Experimental Protocols

Two common methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for each are provided below.

Protocol 1: MTT Assay for IC50 Determination

This protocol outlines the steps for assessing cell viability through the colorimetric measurement of formazan, produced by the reduction of MTT by metabolically active cells.[7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Sterile PBS (Phosphate-Buffered Saline)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[10]